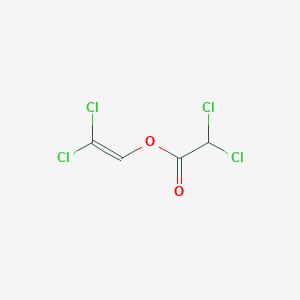

2,2-Dichloroethenyl dichloroacetate

Description

Organochlorines like this are often used in agrochemicals due to their stability and reactivity .

Properties

CAS No. |

61843-95-6 |

|---|---|

Molecular Formula |

C4H2Cl4O2 |

Molecular Weight |

223.9 g/mol |

IUPAC Name |

2,2-dichloroethenyl 2,2-dichloroacetate |

InChI |

InChI=1S/C4H2Cl4O2/c5-2(6)1-10-4(9)3(7)8/h1,3H |

InChI Key |

JCRWCWGNPPMDOT-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(Cl)Cl)OC(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of 2,2-Dichloroethenyl dichloroacetate involves several synthetic routes. One common method is the reaction of dichloroacetic acid with 2,2-dichloroethenol in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale synthesis using continuous flow reactors to achieve efficient production .

Chemical Reactions Analysis

2,2-Dichloroethenyl dichloroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can lead to the formation of dichloroacetic acid, while reduction can produce 2,2-dichloroethanol. Substitution reactions often involve the replacement of chlorine atoms with other functional groups, leading to a variety of derivatives .

Scientific Research Applications

2,2-Dichloroethenyl dichloroacetate has been extensively studied for its applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, the compound has shown potential in cancer therapy by targeting the metabolism of tumor cells. It has been found to inhibit pyruvate dehydrogenase kinase, leading to the reprogramming of cancer cell metabolism and enhancing the effectiveness of conventional chemotherapy and radiotherapy . Additionally, it has applications in industry as an insecticide and in the development of new drug delivery systems .

Mechanism of Action

The mechanism of action of 2,2-Dichloroethenyl dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which plays a crucial role in cellular energy metabolism. By altering the metabolic pathways of cancer cells, the compound can reduce the production of lactic acid and promote oxidative phosphorylation, ultimately leading to the death of cancer cells. This mechanism has been shown to enhance the anti-tumor responses of T cells and improve the effectiveness of cancer immunotherapy .

Comparison with Similar Compounds

Dichloroacetate Derivatives

Dichloroacetic Acid (DCA)

Sodium Dichloroacetate

Methyl Dichloroacetate

Comparison :

Organochlorine Pesticides and Esters

DDVP (Dichlorvos)

Cypermethrin Derivatives

- Structure : Contain 3-(2,2-dichloroethenyl) groups esterified to cyclopropanecarboxylates .

- Toxicity : Neurotoxic to pests; low mammalian toxicity due to esterase metabolism.

2-Ethylhexyl 2,4-Dichlorophenoxyacetate

Comparison :

Chlorinated Acetoacetates

Ethyl 2-Chloroacetoacetate

Comparison with Dichloroacetates :

- Reactivity : Ethyl 2-chloroacetoacetate’s α-chloro group enhances nucleophilic substitution, unlike dichloroethenyl esters, which rely on electrophilic reactivity.

- Toxicity: Limited data, but chloroacetoacetates are generally less neurotoxic than dichloroacetates .

Metabolic and Toxicological Differences

- Dichloroacetate vs. 2-Chloropropionate: Dichloroacetate (LD₅₀ 32.1 mmol/kg) is less acutely toxic than 2-chloropropionate (LD₅₀ 15.4 mmol/kg) but induces higher ketone body production .

Ketogenic Effects : Dichloroacetate significantly elevates blood ketones, making it unsuitable for chronic use in metabolic disorders, whereas 2-chloropropionate has milder effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.